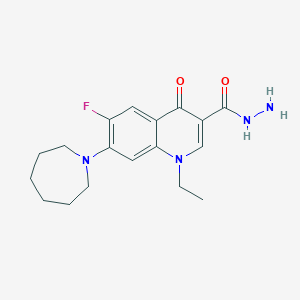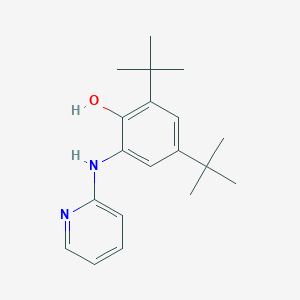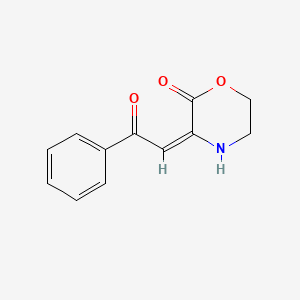
7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves reactions like cyclization and hydrolysis. These methods are typically used for synthesizing quinoline derivatives with antibacterial properties (Stefancich et al., 1985).
- Another synthesis approach for quinoline derivatives includes pyrolysis and acid-catalyzed hydrolysis, confirming the structure through spectroscopic methods including X-Ray measurements (El-Abadelah et al., 2006).
Molecular Structure Analysis
- The molecular structure of quinoline derivatives is often confirmed using techniques like X-ray crystallography, revealing specific conformation and molecular interactions (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
- Quinoline derivatives exhibit a range of chemical reactions, including cyclization and substitution reactions, essential for synthesizing various biologically active compounds (Zahra et al., 2007).
Physical Properties Analysis
- The physical properties of quinoline derivatives are closely related to their molecular structure and can be influenced by different substitutions at various positions on the quinoline ring (Yang et al., 2013).
Chemical Properties Analysis
- The chemical properties of these compounds are diverse and depend on the specific substitutions made on the quinoline core. These properties often dictate their biological activity and potential as pharmaceutical agents (Rameshkumar et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinolones, including compounds with modifications at the 6 and 7 positions on the quinoline ring, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications leading to 6,7-disubstituted and 7,8-disubstituted quinolones enhance their antibacterial potency, suggesting the potential of structural analogs like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in similar applications (Koga et al., 1980). Another study highlighted the synthesis of 7-(azole substituted) quinolones, further emphasizing the importance of the 7-position modification in achieving enhanced antibacterial activities (Uno et al., 1987).
Antimycobacterial Activities
Compounds structurally related to the query compound have been evaluated for their efficacy against mycobacterial infections. Notably, a study reported the synthesis of various quinoline derivatives showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting the potential for compounds like 7-(1-azepanyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide in tuberculosis treatment (Dinakaran et al., 2008).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural elucidation of quinoline derivatives provides insight into the chemical properties and potential biological activities of such compounds. For example, studies on the synthesis of quinolines with specific substitutions and their conversion into various bioactive molecules offer a foundational understanding for developing new drugs with improved efficacy and safety profiles (Quintero et al., 2019).
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-22-11-13(18(25)21-20)17(24)12-9-14(19)16(10-15(12)22)23-7-5-3-4-6-8-23/h9-11H,2-8,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQLOWHBJMAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)
![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)
![2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)
![5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B5592635.png)

![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)